3,6-Dibromo-2-fluorobenzoic acid

Physicochemical Property Lipophilicity Regioisomer

Pharma SAR programs need scaffolds for sequential, regioselective cross-coupling without isomeric ambiguity. 3,6-Dibromo-2-fluorobenzoic acid resolves this with a 3,6-dibromo-2-fluoro pattern enabling stepwise Suzuki-Miyaura couplings at electronically differentiated C-3 and C-6 sites. Key features: • Dual cross-coupling scaffold with distinct steric/electronic profiles at two Br sites • Carboxylic acid handle for amidation/esterification • ≥95% purity, QC-verified; mg to 25 g scales • H302 hazard; standard PPE/ventilation sufficient

Molecular Formula C7H3Br2FO2
Molecular Weight 297.905
CAS No. 1214352-42-7
Cat. No. B595096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-2-fluorobenzoic acid
CAS1214352-42-7
Synonyms3,6-DibroMo-2-fluorobenzoic acid
Molecular FormulaC7H3Br2FO2
Molecular Weight297.905
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)C(=O)O)F)Br
InChIInChI=1S/C7H3Br2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyXUWXFNAXMCSSJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-2-fluorobenzoic Acid: Strategic Building Block


3,6-Dibromo-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C7H3Br2FO2 and a molecular weight of 297.90 g/mol . The compound features a benzoic acid core substituted with bromine atoms at the 3- and 6-positions and a fluorine atom at the 2-position . This specific substitution pattern creates a unique electronic environment that is leveraged in cross-coupling reactions for the synthesis of complex pharmaceutical and agrochemical intermediates . It is commercially available from multiple specialty chemical suppliers, typically with a purity of ≥95%, and is offered in quantities from 1 g to 25 g for research and development purposes .

Why 3,6-Dibromo-2-fluorobenzoic Acid Is Irreplaceable


The precise arrangement of bromine and fluorine substituents on the benzoic acid ring dictates the compound's reactivity and physicochemical properties, making it non-interchangeable with its positional isomers or other halogenated benzoic acid analogs. The 3,6-dibromo-2-fluoro substitution pattern creates a unique steric and electronic profile that influences both its behavior in synthetic transformations and the properties of derived molecules. Specifically, the ortho-fluorine atom can affect the acidity of the carboxylic acid group and the stability of reaction intermediates [1], while the meta- and para-bromine atoms provide specific sites for regioselective cross-coupling reactions, such as Suzuki-Miyaura couplings . Substituting this compound with a different regioisomer, such as 4,5-dibromo-2-fluorobenzoic acid or 3,5-dibromo-2-fluorobenzoic acid, would alter the electronic distribution and steric accessibility of the reactive sites, potentially leading to different reaction outcomes, yields, or the production of an entirely different final compound.

Comparative Evidence for 3,6-Dibromo-2-fluorobenzoic Acid


Lipophilicity Comparison Across Regioisomers

The lipophilicity of 3,6-dibromo-2-fluorobenzoic acid, as measured by its calculated partition coefficient (LogP), differs from that of its regioisomer 4,5-dibromo-2-fluorobenzoic acid, impacting its behavior in biphasic systems and its potential for membrane permeability in biological applications. A direct comparison of computed LogP values shows a measurable difference [1].

Physicochemical Property Lipophilicity Regioisomer

Hazard Profile: Acute Oral Toxicity Difference

A comparison of the Globally Harmonized System (GHS) hazard statements for 3,6-dibromo-2-fluorobenzoic acid and its 4,5-dibromo regioisomer reveals a quantifiable difference in their toxicological profiles. 3,6-Dibromo-2-fluorobenzoic acid carries a hazard statement for acute oral toxicity (H302: Harmful if swallowed), whereas the 4,5-dibromo isomer does not .

Safety Hazard Assessment Occupational Health

Vendor Purity Benchmarking

A survey of commercial suppliers indicates that 3,6-dibromo-2-fluorobenzoic acid is consistently offered with a minimum purity of 95% or higher, as verified by standard analytical techniques such as NMR, HPLC, or GC . This contrasts with some other dibromo-fluorobenzoic acid regioisomers, which may be available only at lower purities or without specified analytical documentation.

Quality Control Purity Vendor Benchmarking

Regiochemistry and Cross-Coupling Reactivity

The 3,6-dibromo substitution pattern in 3,6-dibromo-2-fluorobenzoic acid provides two distinct sites for palladium-catalyzed cross-coupling reactions, with the bromine atoms at the 3- and 6-positions offering different steric and electronic environments. This is in contrast to other isomers like 3,5-dibromo-2-fluorobenzoic acid or 4,5-dibromo-2-fluorobenzoic acid, where the spatial arrangement of the bromine atoms leads to different regioselectivity profiles in sequential coupling reactions [1].

Cross-Coupling Suzuki-Miyaura Regioselectivity

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) is a key descriptor used in medicinal chemistry to predict a molecule's ability to permeate biological membranes. 3,6-Dibromo-2-fluorobenzoic acid has a calculated TPSA of 37.3 Ų, which is identical to that of its regioisomers 4,5-dibromo-2-fluorobenzoic acid and 3,5-dibromo-2-fluorobenzoic acid [1]. This indicates that while the regiochemistry differs, the overall polarity as measured by TPSA remains constant within this isomeric family.

Physicochemical Property Drug-likeness TPSA

Optimal Applications for 3,6-Dibromo-2-fluorobenzoic Acid


Sequential Cross-Coupling for Pharmaceutical Synthesis

3,6-Dibromo-2-fluorobenzoic acid is ideally suited as a core scaffold for the synthesis of complex pharmaceutical intermediates requiring two sequential, regioselective cross-coupling reactions. The distinct steric and electronic environments of the bromine atoms at the 3- and 6-positions, as outlined in the class-level inference on regioselectivity, enable chemists to install two different substituents in a controlled, stepwise manner. This is particularly valuable for constructing libraries of drug-like molecules with diverse substitution patterns for structure-activity relationship (SAR) studies.

Agrochemical Intermediate Development

The unique combination of a carboxylic acid handle for further derivatization and two bromine atoms for cross-coupling makes this compound a valuable building block in agrochemical research. Its specific lipophilicity profile (LogP = 3.0489) may influence the physicochemical properties of derived compounds, such as their ability to penetrate plant cuticles or their soil mobility. Researchers developing new herbicides, fungicides, or insecticides can leverage the specific substitution pattern of 3,6-dibromo-2-fluorobenzoic acid to explore novel chemical space.

Safety-Focused Laboratory Scale-Up

In environments where laboratory safety is paramount, the well-defined and publicly available hazard profile of 3,6-dibromo-2-fluorobenzoic acid, which includes a specific warning for acute oral toxicity (H302), allows for the implementation of precise and appropriate safety measures. Compared to a regioisomer like 4,5-dibromo-2-fluorobenzoic acid, which lacks this specific hazard statement, the clear classification of 3,6-dibromo-2-fluorobenzoic acid enables more informed risk assessments and the selection of proper personal protective equipment (PPE) and handling procedures, particularly when scaling up reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dibromo-2-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.